1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6) typically involves multiple steps, starting from basic organic molecules. The process generally includes:
Formation of the Methylenebis(sulphanediylethylene) Backbone: This step involves the reaction of ethylene derivatives with sulfur-containing reagents under controlled conditions to form the sulphanediylethylene linkage.
Introduction of Nitroethene Groups: The nitroethene groups are introduced through nitration reactions, which require careful handling of nitrating agents like nitric acid or nitrating mixtures.
Final Assembly: The final step involves coupling the methylenebis(sulphanediylethylene) backbone with N-methyl-2-nitroethene-1,1-diamine under specific conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound, if required in large quantities, would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines, using reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6) has several applications in scientific research:
Analytical Chemistry: Used as a reference standard for impurity profiling in pharmaceuticals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its role in drug development and as a potential therapeutic agent.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism by which 1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular processes and signaling pathways. The sulphanediylethylene backbone may interact with sulfur-containing biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine): The non-deuterated version of the compound.
Ranitidine Impurities: Other related impurities in ranitidine, such as Ranitidine EP Impurity J.
Uniqueness
1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6) is unique due to its deuterium labeling, which can be useful in tracing studies and understanding metabolic pathways. The presence of both nitro and sulphanediylethylene groups provides a distinctive chemical profile that can be leveraged in various research applications .
Properties
CAS No. |
1331643-21-0 |
---|---|
Molecular Formula |
C11H22N6O4S2 |
Molecular Weight |
372.492 |
IUPAC Name |
(Z)-2-nitro-1-N-[2-[2-[[(E)-2-nitro-1-(trideuteriomethylamino)ethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-1-N/'-(trideuteriomethyl)ethene-1,1-diamine |
InChI |
InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3/b10-7-,11-8+/i1D3,2D3 |
InChI Key |
VWZXRGJMLLSQBK-ODXXXMCBSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC |
Synonyms |
Ranitidine Impurity J-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.